

physical and chemical properties of 1-(5-bromo-1H-indazol-3-yl)ethanone

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Compound of Interest

Compound Name: 1-(5-bromo-1H-indazol-3-yl)ethanone

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In-Depth Technical Guide: 1-(5-bromo-1H-indazol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **1-(5-bromo-1H-indazol-3-yl)ethanone**, a key intermediate in pharmaceutical research and development.

Core Properties and Data

1-(5-bromo-1H-indazol-3-yl)ethanone is a heterocyclic compound featuring a bromo-substituted indazole core with an acetyl group at the 3-position. Its chemical structure makes it a valuable building block for the synthesis of more complex molecules, particularly in the realm of kinase inhibitors and other therapeutic agents.

Physical and Chemical Properties

Quantitative data for **1-(5-bromo-1H-indazol-3-yl)ethanone** is summarized in the table below. It is important to note that while some properties are predicted based on computational models, they provide valuable estimations for experimental design.

Property	Value	Source
Molecular Formula	C ₉ H ₇ BrN ₂ O	[1]
Molecular Weight	239.07 g/mol	[2]
CAS Number	886363-74-2	[1][2][3]
Appearance	White to off-white solid	
Boiling Point	403.8 ± 25.0 °C at 760 mmHg (Predicted)	[4][3]
Density	1.7 ± 0.1 g/cm ³ (Predicted)	[3]
pKa	10.62 ± 0.40 (Predicted)	[4]
XLogP3	2.3	[3]
Storage Conditions	Keep in a dark place, under an inert atmosphere, at 2-8°C	[4]

Note: An experimentally determined melting point has not been found in the reviewed literature; some databases explicitly state "N/A" (Not Available)[3].

Spectroscopic Data (Predicted)

While experimental spectra are not readily available in the public domain, the expected NMR characteristics can be predicted based on the molecular structure.

Nucleus	Predicted Chemical Shift (δ) and Multiplicity	Assignment
^1H	~2.7 ppm (singlet, 3H)	Acetyl methyl protons (-COCH ₃)
~7.5-8.5 ppm (multiplet, 3H)	Aromatic protons on the indazole ring	
~13.0-14.0 ppm (broad singlet, 1H)	N-H proton of the indazole ring	
^{13}C	~27 ppm	Acetyl methyl carbon (-CH ₃)
~110-145 ppm	Aromatic and heterocyclic carbons (8 signals)	
~195 ppm	Acetyl carbonyl carbon (-CO-)	

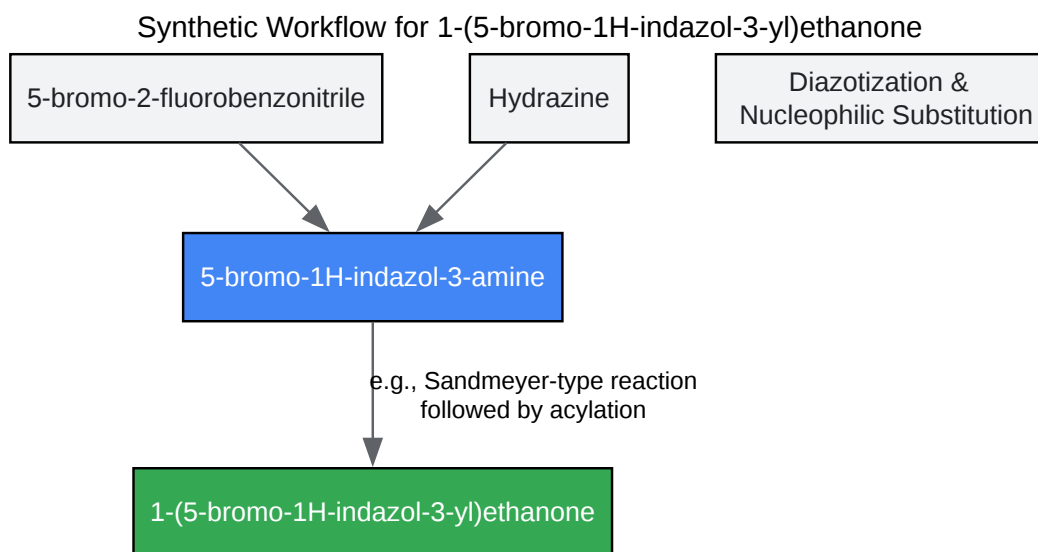
Synthesis and Reactivity

Synthetic Routes

Two primary synthetic strategies for **1-(5-bromo-1H-indazol-3-yl)ethanone** have been described[2].

- **Direct Functionalization of 5-bromo-1H-indazole:** This approach involves the acylation of the pre-formed 5-bromo-1H-indazole core, typically via a Friedel-Crafts-type reaction.
- **Cyclization of a Precursor:** A versatile route starts with 5-bromo-2-fluorobenzonitrile, which reacts with hydrazine to form 5-bromo-1H-indazol-3-amine. Subsequent chemical transformations at the C3-amine position can yield the target ethanone derivative[2].

The logical workflow for the second, more detailed strategy is outlined below.



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Caption: General synthetic pathway starting from a benzonitrile precursor.

Experimental Protocol (Adapted)

While a specific, published protocol for this exact molecule is elusive, the following procedure is adapted from established methods for the synthesis of similar indazole derivatives, such as the acylation of an indazole core.

Reaction: Friedel-Crafts Acylation of 5-bromo-1H-indazole

Materials:

- 5-bromo-1H-indazole
- Acetyl chloride or acetic anhydride
- Lewis acid catalyst (e.g., AlCl_3)
- Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

- Hydrochloric acid (for workup)
- Sodium bicarbonate solution (for workup)
- Brine
- Anhydrous sodium sulfate
- Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

- To a stirred suspension of anhydrous aluminum chloride (2.2 eq.) in anhydrous dichloromethane at 0°C, add acetyl chloride (1.2 eq.) dropwise under an inert atmosphere (e.g., nitrogen or argon).
- Allow the mixture to stir for 15 minutes at 0°C.
- Add 5-bromo-1H-indazole (1.0 eq.) portion-wise, ensuring the temperature remains below 5°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
- Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.
- Separate the organic layer. Extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to afford **1-(5-bromo-1H-indazol-3-yl)ethanone**.

Chemical Reactivity

The ethanone and bromo functionalities are key sites for further chemical modification.

- **Reduction of the Ketone:** The ketone can be readily reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH_4), yielding 1-(5-bromo-1H-indazol-3-yl)ethanol. This alcohol can serve as a precursor for esterification or etherification reactions[2].
- **Cross-Coupling Reactions:** The bromine atom on the indazole ring is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of various aryl, alkyl, or amino groups at the 5-position. This is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of indazole-based compounds[2].

Application in Drug Discovery

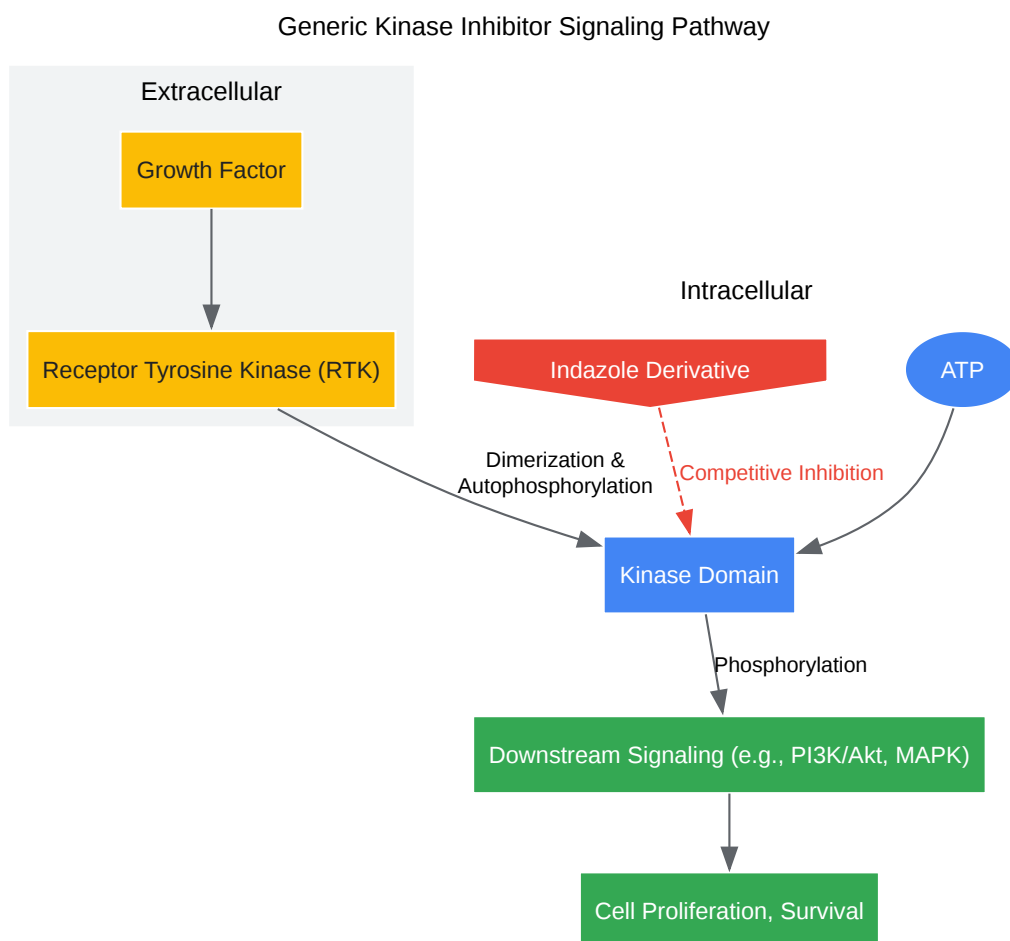
Role as a Pharmaceutical Intermediate

1-(5-bromo-1H-indazol-3-yl)ethanone is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of APIs. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors[5].

Indazoles as Bioisosteres and Kinase Inhibitors

The indazole nucleus is often used as a bioisostere for other aromatic systems like indole or phenol. Bioisosteric replacement can improve a molecule's metabolic stability, lipophilicity, and target binding affinity[5][6]. Specifically, the indazole structure is adept at forming key hydrogen bonding interactions with the hinge region of protein kinases, a critical interaction for potent inhibition[5].

Derivatives of **1-(5-bromo-1H-indazol-3-yl)ethanone** are explored as inhibitors of various kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer.



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Caption: Example of a signaling pathway targeted by indazole-based kinase inhibitors.

This diagram illustrates how an indazole-based inhibitor, synthesized from intermediates like **1-(5-bromo-1H-indazol-3-yl)ethanone**, can competitively block the ATP-binding site of a

receptor tyrosine kinase, thereby inhibiting downstream signaling that leads to cell proliferation and survival. This is a common mechanism of action for many targeted cancer therapies[7].

Safety Information

Hazard Type	GHS Statements
Pictograms	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard	H302: Harmful if swallowed.
H315: Causes skin irritation.	
H319: Causes serious eye irritation.	
H335: May cause respiratory irritation.	
Precautionary	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	

Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the material safety data sheet (MSDS) before handling this compound.

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